(1,4-Difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- can be synthesized through the reaction of terephthaloyl chloride with 4-fluorobenzaldehyde under appropriate conditions . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- involves large-scale chemical processes that ensure consistent quality and efficiency. The industrial methods often utilize advanced techniques such as continuous flow reactors and automated control systems to monitor and regulate the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The fluorophenyl groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-chlorobenzoyl)benzene
- 1,4-Bis(4-bromobenzoyl)benzene
- 1,4-Bis(4-methylbenzoyl)benzene
Uniqueness
Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs with different substituents .
Properties
Molecular Formula |
C13H10F2O |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(1,4-difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10F2O/c14-11-6-8-13(15,9-7-11)12(16)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FDQJEGGUPFESSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C(=O)C2=CC=CC=C2)F)F |
Origin of Product |
United States |
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